Benzyl l-glutaminate 4-methylbenzenesulfonate
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Overview
Description
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a synthetic organic compound It is characterized by its unique structure, which includes a benzyl group, two amino groups, a ketone, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid.
Benzylation: Introduction of the benzyl group through a benzylation reaction.
Amination: Introduction of amino groups using reagents like ammonia or amines under specific conditions.
Oxidation: Formation of the ketone group through oxidation reactions.
Sulfonation: Introduction of the sulfonate group using sulfonating agents like 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids.
Reduction: The ketone group can be reduced to alcohols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate would depend on its specific application. Generally, it might interact with biological molecules through:
Binding to Enzymes: Acting as a substrate or inhibitor.
Pathway Modulation: Affecting biochemical pathways by interacting with key molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2,5-diamino-5-oxopentanoate: Lacks the sulfonate group.
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate.
Uniqueness
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is unique due to the presence of both amino and sulfonate groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O6S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
benzyl 2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10) |
InChI Key |
XREQBJVGZYBBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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